![molecular formula C16H16I2O2 B14226186 6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol CAS No. 823191-71-5](/img/structure/B14226186.png)
6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol is a chemical compound with the molecular formula C16H16I2O2 It is a derivative of biphenyl, characterized by the presence of iodine atoms and hydroxyl groups on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol typically involves the iodination of 2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective iodination of the biphenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form the corresponding dihydroxy compound.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,4,4’-Tetramethyl[1,1’-biphenyl]-3,3’-diol: Lacks the iodine atoms, resulting in different chemical properties and reactivity.
6,6’-Dibromo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
2,2’,6,6’-Tetramethyl[1,1’-biphenyl]-4,4’-diol: Different substitution pattern on the biphenyl ring, affecting its chemical behavior.
Uniqueness
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol is unique due to the presence of iodine atoms, which impart distinct reactivity and potential applications compared to its analogs. The combination of iodine and hydroxyl groups makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
823191-71-5 |
|---|---|
Molekularformel |
C16H16I2O2 |
Molekulargewicht |
494.10 g/mol |
IUPAC-Name |
3-(3-hydroxy-6-iodo-2,4-dimethylphenyl)-4-iodo-2,6-dimethylphenol |
InChI |
InChI=1S/C16H16I2O2/c1-7-5-11(17)13(9(3)15(7)19)14-10(4)16(20)8(2)6-12(14)18/h5-6,19-20H,1-4H3 |
InChI-Schlüssel |
KCUFVJBPIYWZFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)C2=C(C=C(C(=C2C)O)C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14226104.png)
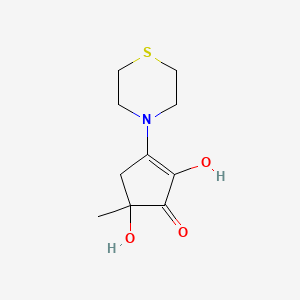
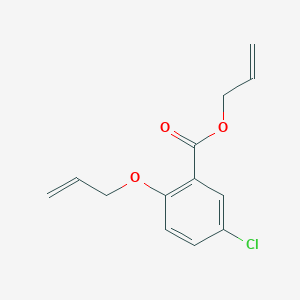

![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
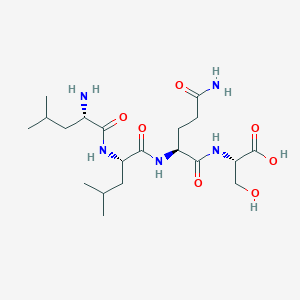

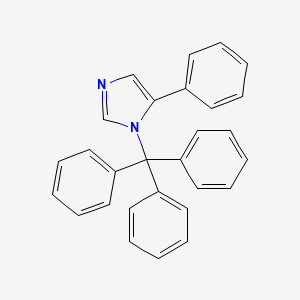
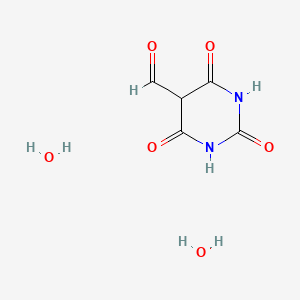
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
